N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned also has a 3-chlorophenyl group, a 2-fluorobenzamide group, and a 4-oxo group attached to the pyrazolo[3,4-d]pyrimidine core .Scientific Research Applications
Synthetic Strategies and Medicinal Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold : The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics applications. Structure-activity relationship (SAR) studies have emphasized this scaffold's significance, with many lead compounds derived for various disease targets. This highlights an area ripe for exploration in developing potential drug candidates utilizing pyrazolo[3,4-d]pyrimidine derivatives (Cherukupalli et al., 2017).
Heterocyclic N-oxide Molecules in Drug Applications : The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, have been extensively explored for their biological significance. These compounds exhibit a range of functionalities, particularly in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showing promise in anticancer, antibacterial, and anti-inflammatory activities. This suggests a pathway for investigating the N-oxide derivatives of pyrazolo[3,4-d]pyrimidine for potential drug applications (Li et al., 2019).
Mechanism of Action
Target of Action
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption prevents DNA replication, a crucial step in cell division, and thus inhibits the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound results in the disruption of the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This disruption prevents DNA replication and, consequently, cell division . As a result, the compound can inhibit the growth of cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide has been found to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key component in cell proliferation, and its inhibition is an appealing target for cancer treatment . The compound has shown significant inhibitory activity against CDK2 .
Cellular Effects
In cellular studies, this compound has demonstrated cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
The compound has shown significant inhibitory activity against CDK2, which suggests that it may have long-term effects on cellular function .
Metabolic Pathways
As a CDK2 inhibitor, it may influence pathways related to cell proliferation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in the cytoplasm where CDK2 is typically found .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-11-4-3-5-12(8-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-6-1-2-7-15(13)20/h1-10H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBLVYJSQYETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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